molecular formula C12H17ClO B14531599 2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride CAS No. 62597-11-9

2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride

Cat. No.: B14531599
CAS No.: 62597-11-9
M. Wt: 212.71 g/mol
InChI Key: BABPNYOVTPNIQJ-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)spiro[24]heptane-1-carbonyl chloride is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the spiro[2.4]heptane core, followed by the introduction of the 2-methylprop-1-en-1-yl group. The final step involves the chlorination of the carbonyl group to form the desired compound. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.

    Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or methanol for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive compounds. The spiro structure also imparts unique steric properties that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: A simpler spiro compound without the carbonyl chloride group.

    2-Methylprop-1-en-1-yl derivatives: Compounds with similar alkene groups but different core structures.

    Carbonyl chlorides: A broad class of compounds with the reactive carbonyl chloride group.

Uniqueness

2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride is unique due to its combination of a spiro structure, an alkene group, and a carbonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

62597-11-9

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(2-methylprop-1-enyl)spiro[2.4]heptane-2-carbonyl chloride

InChI

InChI=1S/C12H17ClO/c1-8(2)7-9-10(11(13)14)12(9)5-3-4-6-12/h7,9-10H,3-6H2,1-2H3

InChI Key

BABPNYOVTPNIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C12CCCC2)C(=O)Cl)C

Origin of Product

United States

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